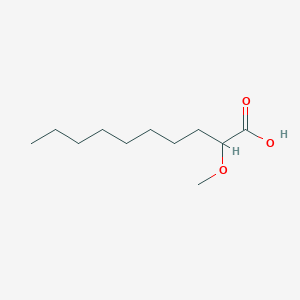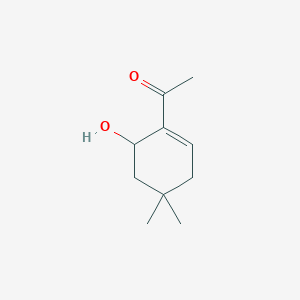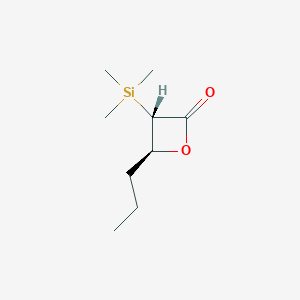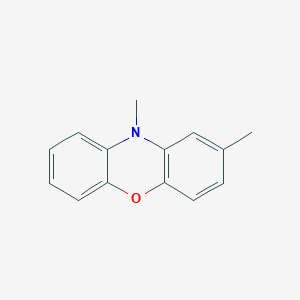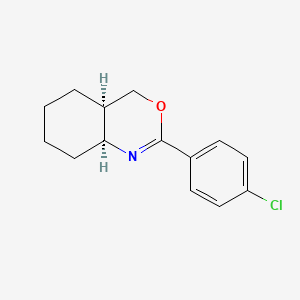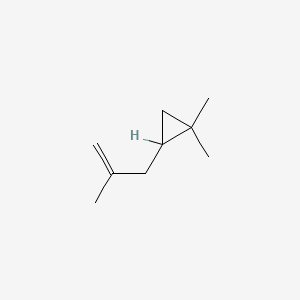![molecular formula C10H15NO6 B14473181 Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate CAS No. 70791-71-8](/img/structure/B14473181.png)
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate is an organic compound with the molecular formula C9H15NO6. This compound is known for its unique structure, which includes both ester and imine functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl oxalate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active sites.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-ethoxy-2-iminoacetate: Similar structure but lacks the oxobutanoate moiety.
Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate: Similar ester group but different overall structure.
Uniqueness
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate is unique due to its combination of ester and imine functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Properties
CAS No. |
70791-71-8 |
|---|---|
Molecular Formula |
C10H15NO6 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethoxy)imino-3-oxobutanoate |
InChI |
InChI=1S/C10H15NO6/c1-4-15-8(13)6-17-11-9(7(3)12)10(14)16-5-2/h4-6H2,1-3H3 |
InChI Key |
CXDZSOHRZSGCOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CON=C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



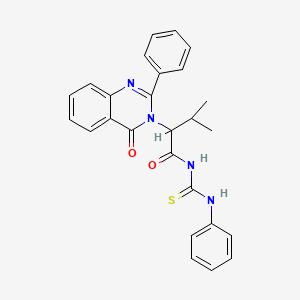

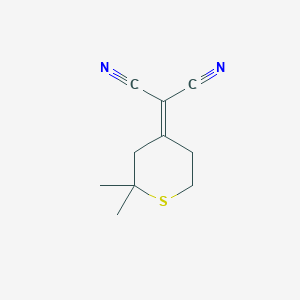
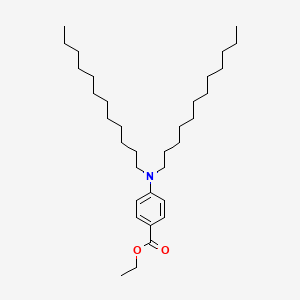
silane](/img/structure/B14473125.png)
